2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid
Description
The compound 2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid (CAS: 1352066-68-2) is a complex piperidin-2-one derivative with a molecular formula of C₂₈H₃₅Cl₂NO₅S and a molecular weight of 568.55 g/mol . Its structure features:
- A piperidin-2-one core substituted with two chlorophenyl groups (3-chlorophenyl and 4-chlorophenyl) at positions 5 and 4.
- A 3-methyl group on the piperidine ring.
- A branched sulfonylbutan-2-yl side chain (propan-2-ylsulfonyl) at position 1.
This compound’s stereochemistry is defined by the (3R,5R,6S) configuration, as noted in the WHO International Nonproprietary Name (INN) listing .
Properties
Molecular Formula |
C28H35Cl2NO5S |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33) |
InChI Key |
DRLCSJFKKILATL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid is a synthetic molecule with potential therapeutic applications, particularly in oncology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex piperidine ring structure with multiple substituents, which contribute to its biological properties. The presence of chlorinated phenyl groups is significant for its activity against cancer cells.
Molecular Formula and Weight
- Molecular Formula : C27H30Cl2N2O4S
- Molecular Weight : 503.50 g/mol
Inhibition of Kinases
Recent studies have demonstrated that compounds similar to the target molecule exhibit inhibitory effects on key kinases involved in oncogenic pathways. For instance, a related compound was shown to inhibit AKT2/PKBβ, which is crucial in glioma malignancy and survival rates .
Anticancer Activity
The compound's structural features suggest it may interact with various cellular targets, leading to apoptosis in cancer cells. Preliminary data indicate that it may inhibit cell proliferation in glioblastoma cell lines, showcasing potential as an anticancer agent.
Efficacy in Cell Lines
Table 1 summarizes the efficacy of the compound against various cancer cell lines:
| Cell Line | EC50 (μM) | Notes |
|---|---|---|
| U87MG | 25 | Significant inhibition observed |
| GL261 | 20 | Most potent among tested compounds |
| Non-cancerous Cells | >100 | Low cytotoxicity observed |
Case Studies
- Study on Glioblastoma : A study evaluated the anticancer effects of the compound on primary patient-derived glioblastoma cells. Results indicated a reduction in neurosphere formation, suggesting effective targeting of glioma stem cells .
- Kinase Profiling : The compound was screened against 139 purified kinases, revealing specific inhibition of AKT2/PKBβ with IC50 values around 12 μM. This specificity indicates potential for targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s properties, we compare it with three structurally related molecules (Table 1). These compounds share key features such as chlorophenyl groups , acetic acid moieties , or heterocyclic cores , but differ in functional groups and molecular complexity.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
The dual chlorophenyl groups in the target compound may increase lipophilicity and steric bulk relative to the single chlorophenyl in Compound 1, influencing membrane permeability or receptor selectivity .
Functional Groups: The sulfonyl group in the target compound’s side chain is absent in the comparators. Compound 2’s thiazolidinone moiety is associated with anti-inflammatory or antimicrobial activity, suggesting divergent therapeutic applications compared to the target compound .
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (568.55 vs. 392.83–498.95 g/mol) reflects its intricate substituents, which may impact solubility. Computational tools like Multiwfn could elucidate electron density distributions and solubility trends .
Noncovalent Interaction Analysis
Using methods described by Johnson et al. , noncovalent interactions (e.g., van der Waals, hydrogen bonds) can be mapped for these compounds:
- The acetic acid moiety in all three compounds enables hydrogen-bond donation, critical for target binding.
- The chlorophenyl groups engage in halogen bonding, which is stronger in the target compound due to dual chlorine substituents .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound involves:
- Construction of the substituted piperidine ring with correct stereochemistry
- Introduction of chlorophenyl groups at positions 5 and 6
- Installation of the chiral sulfonylated side chain at the nitrogen (N-1) position
- Final acetic acid functionalization at the 3-position
The synthetic route is typically modular, involving preparation of key intermediates followed by coupling and functional group transformations.
Detailed Stepwise Synthesis
Synthesis of (S)-3-(4-chlorophenyl)piperidine Intermediate
One critical intermediate is (S)-3-(4-chlorophenyl)piperidine, which serves as a building block for the piperidine core.
Step 1: Formation of 5-chloro-2-(4-chlorophenyl)pentylcyanide
- React 1-bromo-3-chloropropane with 4-chlorobenzonitrile in the presence of an alkali such as potassium tert-butoxide or sodium hydride.
- This yields the pentylcyanide intermediate.
Step 2: Reduction to 5-chloro-2-(4-chlorophenyl)pentan-1-amine
- Reduce the pentylcyanide using sodium borohydride in methanol with cobalt chloride hexahydrate as catalyst.
- This step produces the corresponding pentan-1-amine with 79% yield.
Step 3: Cyclization to (RS)-3-(4-chlorophenyl)piperidine
- Cyclize the amine intermediate in acetonitrile with potassium carbonate at room temperature overnight.
- Extract and purify to obtain the racemic piperidine in 54% yield.
Step 4: Chiral Resolution
- Resolve the racemate using a chiral acid such as D-camphorsulfonic acid.
- Followed by dissociation with sodium hydroxide to isolate the (S)-enantiomer.
This four-step process is summarized below:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of 4-chlorobenzonitrile | 1-bromo-3-chloropropane, KtBuO/NaH | Not specified | Formation of pentylcyanide |
| 2 | Reduction of pentylcyanide to pentan-1-amine | NaBH4, CoCl2·6H2O, MeOH | 79 | Catalytic reduction |
| 3 | Cyclization to piperidine | K2CO3, Acetonitrile, RT, overnight | 54 | Formation of racemic piperidine |
| 4 | Chiral resolution | D-camphorsulfonic acid, NaOH | Not specified | Isolation of (S)-enantiomer |
Construction of the Piperidinyl Acetic Acid Core and Aromatic Substitutions
- The 5-(3-chlorophenyl) and 6-(4-chlorophenyl) substituents are introduced via selective aromatic substitution or through coupling reactions on the piperidine ring.
- The 3-methyl substitution is incorporated during the piperidine ring formation or via alkylation of the appropriate intermediate.
Introduction of the Sulfonylated Side Chain at N-1 Position
- The N-1 position of the piperidine ring is functionalized with a chiral sulfonylated butan-2-yl moiety.
- This involves sulfonylation reactions using sulfonyl chlorides or sulfonylating agents on the appropriate chiral butan-2-yl precursor.
- The chiral side chain is typically prepared separately and then coupled to the piperidine nitrogen.
Final Acetic Acid Functionalization
- The acetic acid group at the 3-position of the piperidine ring is introduced via alkylation with a suitable acetic acid derivative or by oxidation of a precursor side chain.
- This step completes the synthesis of the target molecule.
Summary Table of Preparation Methods
Q & A
Q. Table 1: Representative Synthetic Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C) | Biphenyl coupling |
| 2 | Isopropylsulfonyl chloride, TEA, DCM (0°C→RT) | Sulfonylation |
| 3 | Chiral HPLC (Hexane:IPA 90:10) | Enantiomer separation |
How can the stereochemistry and structural conformation of this compound be experimentally validated?
Basic Research Focus
Advanced analytical techniques are critical:
- X-ray crystallography resolves absolute stereochemistry (e.g., 2U5/2TW analogs in ) .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies coupling constants and spatial proximity of substituents .
- Mass spectrometry (HRMS) confirms molecular weight (568.55 g/mol) and isotopic patterns .
What computational strategies optimize reaction pathways and predict regioselectivity?
Q. Advanced Research Focus
- Quantum chemical calculations (DFT, MP2) model transition states and reaction barriers .
- Machine learning (AI-driven platforms like COMSOL) predicts optimal solvent systems and catalytic conditions .
- Reaction path sampling identifies low-energy pathways for sulfonylation and cyclization steps .
Methodology : Combine Gaussian09 for DFT modeling with ICReDD’s reaction databases to cross-validate experimental outcomes .
How should researchers address contradictory data in biological activity assays?
Q. Advanced Research Focus
- Statistical Design of Experiments (DoE) isolates confounding variables (e.g., solvent polarity, pH) .
- Dose-response redundancy : Replicate assays across cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity.
- Meta-analysis of batch-to-batch purity data (HPLC ≥98%) ensures reproducibility .
Which analytical techniques are most effective for assessing compound stability under varying conditions?
Q. Basic Research Focus
- Accelerated stability studies (40°C/75% RH, 1–3 months) with HPLC monitoring .
- pH-dependent degradation : Use phosphate buffers (pH 2–9) and LC-MS to identify hydrolysis products .
- Thermogravimetric analysis (TGA) evaluates thermal decomposition thresholds .
What advanced methodologies resolve challenges in multi-step synthesis (e.g., low yields, side reactions)?
Q. Advanced Research Focus
- Flow chemistry minimizes intermediate degradation in exothermic steps .
- In-situ FTIR monitoring tracks reactive intermediates (e.g., enolates) during piperidinone formation .
- Taguchi orthogonal arrays optimize parameters (temperature, catalyst loading) while minimizing trials .
How can green chemistry principles be integrated into synthesis protocols?
Q. Advanced Research Focus
- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) for sulfonylation .
- Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce heavy metal waste .
- Microwave-assisted synthesis reduces reaction times and energy consumption .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE requirements : Nitrile gloves, lab coats, and fume hoods for sulfonylation steps .
- Waste disposal : Neutralize acidic byproducts before disposal (pH 7–8) .
- Emergency procedures : Train staff on antidotes for sulfonate exposure (e.g., activated charcoal) .
How do researchers validate computational predictions against experimental data?
Q. Advanced Research Focus
- Benchmarking : Compare DFT-predicted vs. experimental NMR chemical shifts (RMSD <0.5 ppm) .
- Sensitivity analysis : Vary computational parameters (basis sets, solvation models) to assess prediction robustness .
What strategies enhance the compound’s solubility and bioavailability for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
